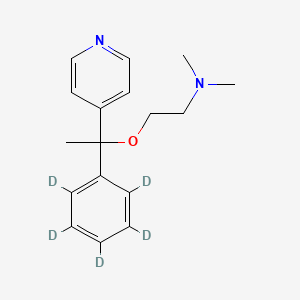

Doxylamine 4-pyridinyl isomer-d5

Description

Contextualization of Doxylamine (B195884) and its Structural Isomers in Medicinal Chemistry

Doxylamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class, known for its sedative and anticholinergic properties. nih.govresearchgate.netdrugbank.com It functions by competitively inhibiting histamine (B1213489) at H1 receptors. nih.govdrugbank.com In medicinal chemistry, the spatial arrangement of atoms within a molecule, known as isomerism, is of paramount importance as different isomers can exhibit varied pharmacological and toxicological profiles. jopcr.comsolubilityofthings.com

Doxylamine has a chiral center, meaning it exists as two enantiomers, (R)- and (S)-doxylamine. jopcr.com Furthermore, structural isomers, which have the same molecular formula but different atomic connectivity, are also significant. The Doxylamine 4-pyridinyl isomer is a known isomeric impurity of doxylamine. pharmaffiliates.comsynzeal.comtheclinivex.com In the main doxylamine molecule, the pyridine (B92270) ring is attached at the 2-position, whereas in the 4-pyridinyl isomer, it is attached at the 4-position. nih.govsynzeal.com The ability to accurately identify and quantify such isomers is crucial for ensuring the purity, safety, and efficacy of the final drug product.

Significance of DPI-d5 as a Research Chemical and Analytical Reference Standard

Doxylamine 4-pyridinyl isomer-d5 is significant as a research chemical and analytical reference standard for several key reasons:

Impurity Quantification: As the 4-pyridinyl isomer is a known impurity of doxylamine, regulatory agencies require its levels to be monitored and controlled in the final drug product. synzeal.comtheclinivex.com DPI-d5 is essential for developing and validating analytical methods to accurately quantify this specific impurity.

Enhanced Bioanalytical Accuracy: The use of a stable isotope-labeled internal standard like DPI-d5 is considered the gold standard in quantitative bioanalysis. scispace.com It significantly improves the accuracy, precision, and robustness of LC-MS methods by compensating for matrix effects and variations in instrument response. aptochem.comclearsynth.com

Facilitating Research: By providing a reliable tool for quantification, DPI-d5 facilitates research into the pharmacokinetics and potential biological effects of the Doxylamine 4-pyridinyl isomer.

Below is a table summarizing the key properties of this compound and its unlabeled counterpart.

| Property | This compound | Doxylamine 4-Pyridinyl Isomer |

| Chemical Name | N,N-Dimethyl-2-[1-(phenyl-d5)-1-(4-pyridinyl)ethoxy]ethanamine | N,N-Dimethyl-2-[1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine |

| CAS Number | 2714485-31-9 | 873407-01-3 |

| Molecular Formula | C₁₇H₁₇D₅N₂O | C₁₇H₂₂N₂O |

| Molecular Weight | 275.40 g/mol | 270.37 g/mol |

| Primary Use | Internal standard for mass spectrometry | Isomeric impurity of Doxylamine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22N2O |

|---|---|

Molecular Weight |

275.40 g/mol |

IUPAC Name |

N,N-dimethyl-2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-4-ylethoxy]ethanamine |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-7-5-4-6-8-15)16-9-11-18-12-10-16/h4-12H,13-14H2,1-3H3/i4D,5D,6D,7D,8D |

InChI Key |

YAZZDVZUPDFXKV-UPKDRLQUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=NC=C2)OCCN(C)C)[2H])[2H] |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=NC=C2)OCCN(C)C |

Origin of Product |

United States |

Chemical Synthesis and Deuterium Labeling Strategies for Doxylamine 4 Pyridinyl Isomer D5

Synthetic Pathways for Doxylamine (B195884) 4-Pyridinyl Isomer

The creation of the specific 4-pyridinyl isomer of doxylamine, as opposed to the standard 2-pyridinyl structure, hinges on the selection of starting materials. This regiochemical control is fundamental to the entire synthetic strategy.

Conventional Synthetic Approaches

The conventional synthesis of the doxylamine scaffold is a well-established process that can be adapted to produce the 4-pyridinyl isomer. The primary method involves a Grignard reaction. indexcopernicus.comgoogle.com The synthesis can be outlined in two main steps:

Formation of the Carbinol Intermediate: The process begins by reacting a phenyl Grignard reagent, typically phenylmagnesium bromide (prepared from bromobenzene (B47551) and magnesium), with 4-acetylpyridine (B144475). This is in contrast to the synthesis of standard doxylamine, which uses 2-acetylpyridine (B122185). indexcopernicus.comnih.gov This reaction yields 1-phenyl-1-(4-pyridinyl)ethanol.

Etherification: The resulting tertiary alcohol is then deprotonated with a strong base, such as sodium amide or potassium hydroxide, to form an alkoxide. indexcopernicus.com This alkoxide is subsequently reacted with 2-(dimethylamino)ethyl chloride to form the final ether linkage, yielding N,N-dimethyl-2-(1-phenyl-1-pyridin-4-ylethoxy)ethanamine, the Doxylamine 4-pyridinyl isomer. nih.gov

A typical reaction scheme is presented below: Step 1: Grignard Reaction

Step 2: Williamson Ether Synthesis

Regioselective Synthesis of Isomeric Forms

The regioselectivity of the synthesis—that is, the determination of whether the 2-pyridinyl or 4-pyridinyl isomer is formed—is controlled at the very first stage by the choice of the acetylpyridine reactant. indexcopernicus.comnih.gov

To synthesize Doxylamine (2-pyridinyl isomer) , 2-acetylpyridine is the required starting material. nih.gov

To synthesize Doxylamine 4-Pyridinyl Isomer , 4-acetylpyridine is used. nih.gov

This substrate-controlled approach is the most direct and efficient way to ensure the formation of the correct positional isomer. rsc.orgnih.gov The distinct chemical and physical properties of 2-acetylpyridine and 4-acetylpyridine dictate the final structure, and there is generally no risk of cross-reactivity or formation of the other isomer if the starting materials are pure.

Methodologies for Deuterium (B1214612) Incorporation at the Phenyl Moiety (d5-labeling)

Introducing five deuterium atoms onto the phenyl ring (d5-labeling) is a critical step for creating the internal standard. This can be accomplished either by building the molecule with a deuterated precursor or by a post-synthetic exchange reaction. nih.govclearsynth.com

Advanced Synthetic Routes for Deuteration

Two primary strategies are employed for the deuteration of the phenyl group in complex molecules:

Synthetic Approach using a Labeled Precursor: This is often the most direct route to achieving specific and high levels of deuteration. The synthesis would proceed as described in section 2.1.1, but with one key difference: the use of deuterated bromobenzene (bromobenzene-d5) to form the Grignard reagent. This ensures that the d5-phenyl group is incorporated into the molecular structure from the beginning.

| Starting Material | Reagent | Product |

| Bromobenzene-d5 | Magnesium (Mg) | Phenyl-d5-magnesium bromide |

| Phenyl-d5-magnesium bromide | 4-Acetylpyridine | 1-(Phenyl-d5)-1-(4-pyridinyl)ethanol |

| 1-(Phenyl-d5)-1-(4-pyridinyl)ethanol | NaH, then 2-(dimethylamino)ethyl chloride | Doxylamine 4-Pyridinyl Isomer-d5 |

Catalytic Hydrogen-Deuterium Exchange: An alternative is to perform a hydrogen-deuterium exchange reaction on the already synthesized, non-labeled Doxylamine 4-pyridinyl isomer. This method involves treating the compound with a deuterium source in the presence of a metal catalyst. A highly effective method for deuterating aromatic rings uses a platinum-on-carbon (Pt/C) catalyst with heavy water (D₂O) as the deuterium source, often in the presence of H₂ gas to activate the catalyst. oup.comgoogle.com This approach can achieve high levels of deuteration under controlled conditions. oup.com

Optimization of Deuterium Content and Isotopic Purity

Achieving a high and consistent level of deuteration (isotopic purity) is essential for the utility of the labeled compound as an internal standard. Several factors must be optimized:

Catalyst and Conditions: In catalytic exchange reactions, the choice of catalyst (e.g., Pt/C, Pd/C), catalyst loading, reaction temperature, and pressure are critical variables. oup.com For Pt/C-catalyzed deuteration of aromatic rings, heating can increase the efficiency of the exchange. oup.com

Deuterium Source: The deuterium source must be of high isotopic enrichment. Heavy water (D₂O) is a common and cost-effective source. oup.com

Reaction Time: Sufficient reaction time is needed to allow for the exchange of all five hydrogens on the phenyl ring. The progress of the reaction can be monitored over time.

Verification: Following the synthesis, the exact deuterium content and its position on the molecule must be verified. This is typically accomplished using analytical techniques such as Mass Spectrometry (MS), to confirm the mass increase, and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²H NMR), to confirm the locations of the deuterium atoms. epj-conferences.org

Derivatization Techniques for Enhanced Analytical Utility

While the primary analytical utility of this compound is as an internal standard in mass spectrometry, derivatization can be employed to enhance its detection by other analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. nih.gov

Derivatization involves chemically modifying the analyte to give it properties that are more suitable for a given analytical method. For a compound like a doxylamine isomer, which contains a tertiary amine, derivatization can improve its chromatographic behavior or detectability.

A relevant technique is pre-column derivatization. For instance, a derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used. rsc.org While typically used for primary and secondary amines, related reagents could be developed for tertiary amines or other functional groups within the molecule. The purpose of such a derivatization would be to attach a chromophore or fluorophore to the molecule, significantly lowering its detection limit in HPLC-UV or HPLC-Fluorescence methods. rsc.org Another analytical approach that modifies the signal without chemically altering the sample is the use of derivative spectrophotometry, which can help resolve the analyte's spectral signal from interfering substances. nih.gov

| Technique | Purpose | Example Reagent/Method |

| Pre-column Derivatization | Enhance UV or fluorescence detection for HPLC. | 9-fluorenylmethyl chloroformate (FMOC-Cl) rsc.org |

| Derivative Spectrophotometry | Resolve overlapping spectra for UV-Vis analysis. | First-order derivative calculation nih.gov |

Chiral Synthesis and Stereoisomeric Enrichment of Deuterated Analogs

The synthesis of specific, chirally pure deuterated analogs of doxylamine and its isomers presents a significant challenge in medicinal and analytical chemistry. While doxylamine itself is often used as a racemic mixture, its constituent enantiomers can exhibit different biological activities. researchgate.net The introduction of deuterium at specific molecular positions, such as in this compound, adds another layer of complexity to the synthesis, requiring strategies that can control both the isotopic labeling and the stereochemistry.

General approaches to obtaining stereochemically pure deuterated compounds can be broadly categorized into two main strategies: de novo synthesis using deuterated starting materials or reagents, and late-stage isotopic exchange on a pre-existing chiral scaffold. nih.gov The choice of strategy often depends on the availability of starting materials, the desired position of the deuterium labels, and the stability of the chiral center throughout the synthetic sequence.

For compounds like doxylamine and its isomers, where the chiral center is a quaternary carbon, direct asymmetric synthesis is a common route. One reported method for synthesizing enantiopure (d)-doxylamine involves the use of optically active diols derived from a novel chiral auxiliary, which has been shown to produce high enantiomeric excess. researchgate.net Adapting such a method for a deuterated analog like this compound would likely involve the use of a deuterated precursor. For instance, if the deuterium labels are on the phenyl ring (as the "-d5" designation often implies), a deuterated phenyl-containing starting material would be used in the initial steps of the synthesis.

Alternatively, chiral chromatography can be employed to separate the enantiomers of a deuterated racemic mixture. nih.gov This method is particularly useful when a stereoselective synthesis is not readily achievable or is inefficient. The racemic deuterated compound is passed through a chiral stationary phase, which interacts differently with each enantiomer, allowing for their separation.

The stabilization of chiral centers through deuteration is another important consideration. nih.gov The replacement of hydrogen with deuterium at or near a chiral center can lead to a kinetic isotope effect, which can slow down the rate of racemization, a process where a chirally pure compound converts into a mixture of enantiomers. nih.gov This "chiral switching" enabled by deuterium can be advantageous in maintaining the stereochemical integrity of the compound. nih.gov

In the context of this compound, where the deuterium labels are on the phenyl group, the primary focus of chiral synthesis would be on establishing the stereochemistry at the benzylic carbon. The specific strategies would be dictated by the desired enantiomer and the synthetic feasibility of incorporating the deuterated phenyl ring.

Interactive Data Table: Properties of Doxylamine and its Isomer

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Doxylamine | C17H22N2O | 270.37 | 469-21-6 |

| Doxylamine 4-Pyridinyl Isomer | C17H22N2O | 270.37 | 873407-01-3 |

| This compound | C17H17D5N2O | 275.40 | 2714485-31-9 |

Advanced Analytical Characterization and Bioanalytical Method Development for Doxylamine 4 Pyridinyl Isomer D5

Spectroscopic Characterization of DPI-d5

Spectroscopic methods are fundamental to confirming the identity, structure, and purity of Doxylamine (B195884) 4-pyridinyl isomer-d5. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

While specific spectral data for DPI-d5 is not widely published, the expected NMR spectra can be inferred from the known structure of doxylamine and its isomers. jopcr.com In the ¹H NMR spectrum of DPI-d5, the signals corresponding to the five protons on the phenyl ring would be absent due to their replacement with deuterium. The remaining signals would confirm the presence of the 4-pyridinyl group, the ethylamino moiety, and the methyl groups. The chemical shifts for the 4-pyridinyl protons would differ distinctly from those of the 2-pyridinyl protons found in doxylamine, confirming the isomeric identity. jopcr.com A ²H NMR spectrum would show signals corresponding to the deuterium atoms on the phenyl ring, confirming the location of the isotopic labeling.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is a primary technique for confirming the molecular weight and assessing the isotopic purity of labeled compounds like DPI-d5. The analysis confirms that the compound has the correct mass-to-charge ratio (m/z) corresponding to its molecular formula, which incorporates the heavier deuterium isotopes. nih.gov

For DPI-d5, high-resolution mass spectrometry (HRMS) would be used to verify its elemental composition. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 276.4 Da, reflecting the incorporation of five deuterium atoms in place of hydrogen. Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns that serve as a structural fingerprint, further confirming the identity and distinguishing it from other isomers. nih.gov The isotopic purity is determined by measuring the relative abundance of the desired deuterated species compared to any unlabeled (d0) or partially labeled molecules.

Table 1: Molecular Properties of Doxylamine 4-Pyridinyl Isomer-d5

| Property | Value | Source |

| Catalogue Number | PA STI 036420 | pharmaffiliates.com |

| CAS Number | 2714485-31-9 | pharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C₁₇H₁₇D₅N₂O | pharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 275.40 g/mol | pharmaffiliates.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within the DPI-d5 molecule.

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of DPI-d5 is expected to show prominent peaks corresponding to the C-O ether linkage, the C-N bonds of the tertiary amine, and the aromatic C-C bonds of the phenyl and pyridinyl rings. jopcr.com A key distinguishing feature would be the presence of C-D stretching vibrations, which appear at lower frequencies (typically 2100-2300 cm⁻¹) than the C-H stretches (around 2800-3000 cm⁻¹).

UV-Vis spectroscopy is used to analyze the electronic transitions within the molecule's chromophores—the phenyl and 4-pyridinyl rings. The conjugated π-electron systems of these rings absorb UV light at specific wavelengths (λmax). The substitution pattern on the pyridine (B92270) ring (4-pyridinyl in DPI-d5 versus 2-pyridinyl in doxylamine) is expected to cause a shift in the absorption maxima, providing another point of analytical differentiation. researchgate.net

Chromatographic Methodologies for DPI-d5 Quantification and Profiling

Chromatographic techniques are essential for separating DPI-d5 from complex mixtures and for its precise quantification, particularly when used as an internal standard in bioanalytical assays.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for DPI-d5 Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of analytes in biological matrices due to its high sensitivity and selectivity. nih.govresearchgate.net In the analysis of the Doxylamine 4-pyridinyl isomer, DPI-d5 serves as an ideal internal standard because it co-elutes with the analyte but is differentiated by its higher mass. caymanchem.com

Method development involves optimizing several parameters:

Chromatographic Separation: Reversed-phase columns, such as C18, are commonly used to separate doxylamine and its isomers. researchgate.netnih.gov The mobile phase typically consists of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) to ensure good peak shape and ionization efficiency. nih.govresearchgate.net

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is generally employed. nih.govresearchgate.net Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (DPI-d5). nih.govresearchgate.net For doxylamine-d5, a known transition is m/z 276.2 → 187.3; a similar fragmentation pattern would be established for DPI-d5. nih.govresearchgate.net

Table 2: Typical Parameters for LC-MS/MS Analysis

| Parameter | Typical Setting | Source |

| Chromatography | Reversed-Phase Liquid Chromatography | researchgate.netnih.gov |

| Column | C18 (e.g., Xterra C18, Kinetex EVO C18) | researchgate.netnih.gov |

| Mobile Phase | Methanol or Acetonitrile and aqueous buffer (e.g., 20 mM ammonium acetate with 0.2% formic acid) | nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Doxylamine-d5 Transition | m/z 276.2 → 187.3 | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for DPI-d5

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can be applied to the analysis of DPI-d5, particularly for volatile and thermally stable compounds. nih.gov GC methods have been successfully developed for the analysis of doxylamine in various samples. nih.gov

For GC-MS analysis of DPI-d5, the compound would first be separated from the sample matrix on a capillary column based on its volatility and interaction with the stationary phase. Following separation, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum produces a unique fragmentation pattern that confirms the compound's identity. The deuterium labeling in DPI-d5 would be clearly evident in the m/z values of the molecular ion and key fragment ions, distinguishing it from its non-deuterated analogue and ensuring its utility as an internal standard in quantitative GC-MS assays.

Optimization of Chromatographic Parameters for Enhanced Resolution and Sensitivity in Research Matrices

The development of robust analytical methods for the quantification of specific isomers requires meticulous optimization of chromatographic conditions to ensure high resolution, sensitivity, and selectivity. In the analysis of Doxylamine and its related compounds, such as the 4-pyridinyl isomer, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique. japsonline.comresearchgate.net The goal is to achieve baseline separation of the target analyte from other isomers, metabolites, and endogenous matrix components.

Key parameters that are systematically optimized include the mobile phase composition, column chemistry, flow rate, and detector wavelength. For instance, a typical starting point involves a C18 column, which is effective for separating moderately polar compounds like doxylamine and its isomers. japsonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile or methanol. researchgate.net Fine-tuning the pH of the buffer and the gradient or isocratic ratio of the organic modifier is critical for controlling the retention time and peak shape of the analyte.

Detection is commonly performed using a UV detector, with wavelengths selected based on the analyte's maximum absorbance; for doxylamine and related structures, a wavelength around 254-263 nm is often chosen. japsonline.comresearchgate.net For bioanalytical applications requiring higher sensitivity and selectivity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method. In LC-MS, optimization also extends to the ion source parameters (e.g., electrospray voltage, gas temperatures) and mass analyzer settings (e.g., collision energy) to maximize the signal of the analyte and its internal standard, DPI-d5.

Table 1: Example Optimized Chromatographic Parameters for Doxylamine-Related Compounds

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic amines. researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 5) (60:40 v/v) | Balances retention time and peak symmetry for efficient elution. researchgate.net |

| Flow Rate | 1.0 mL/min | Achieves good separation within a reasonable analysis time. japsonline.comresearchgate.net |

| Detection | UV at 263 nm or Mass Spectrometry (MS) | 263 nm offers good absorbance for the pyridine ring structure. researchgate.net MS provides superior sensitivity and specificity. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times by minimizing temperature fluctuations. |

Application of DPI-d5 as a Stable Isotope Internal Standard in Quantitative Research Assays

This compound is the labeled analogue of Doxylamine 4-Pyridinyl Isomer. pharmaffiliates.com In quantitative bioanalysis, particularly using LC-MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. DPI-d5 is specifically designed for this purpose, serving as an internal standard for the quantification of the Doxylamine 4-Pyridinyl Isomer. pharmaffiliates.comcaymanchem.com An SIL-IS is a form of the analyte where several atoms (commonly hydrogen) have been replaced with their heavier stable isotopes (e.g., deuterium). DPI-d5, with its five deuterium atoms, is chemically identical to the unlabeled analyte but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. pharmaffiliates.compharmaffiliates.com

Role in Compensating for Matrix Effects and Recovery Variability

The primary advantage of using DPI-d5 as an internal standard is its ability to compensate for variations that can occur during sample processing and analysis. Biological matrices such as plasma, urine, or tissue homogenates are complex and can significantly interfere with the ionization of the analyte in the mass spectrometer's ion source. This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement, leading to inaccurate quantification.

Because DPI-d5 is chemically and physically almost identical to the unlabeled isomer, it co-elutes chromatographically and experiences the exact same matrix effects and variability in extraction recovery. By adding a known amount of DPI-d5 to every sample and standard at the beginning of the sample preparation process, the ratio of the analyte's response to the internal standard's response is measured. This ratio remains constant even if the absolute signal of both compounds varies due to matrix effects or sample loss during extraction. This normalization process effectively cancels out these sources of error, leading to a more accurate and reliable measurement of the analyte's true concentration.

Precision and Accuracy of DPI-d5 in Analytical Method Validation (AMV) for Research Use

The use of DPI-d5 is crucial for meeting the stringent requirements of analytical method validation (AMV) as per regulatory guidelines. The validation process demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include precision, accuracy, linearity, and sensitivity.

The incorporation of an SIL-IS like DPI-d5 significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the assay. Studies on related doxylamine assays have shown that well-validated methods can achieve high levels of precision, with relative standard deviation (RSD) values typically well below 15% (and below 20% at the lower limit of quantification). researchgate.net Accuracy is demonstrated by recovery experiments, where the method should accurately quantify the analyte in spiked samples, with results typically falling within 85-115% of the nominal value. The reliability afforded by DPI-d5 ensures that the method is robust and transferable between laboratories.

Table 2: Representative Precision and Accuracy Data from a Validated Bioanalytical Method Using a SIL-IS

| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| Low QC (15 ng/mL) | 4.5% | 6.2% | 102.5% |

| Mid QC (100 ng/mL) | 3.1% | 4.8% | 98.9% |

| High QC (800 ng/mL) | 2.8% | 3.9% | 101.3% |

Note: This table presents typical data modeled on validated assays for similar compounds and illustrates the performance achievable with a stable isotope-labeled internal standard. Actual values would be determined during specific method validation.

Impurity Profiling and Reference Standard Applications of Doxylamine 4-Pyridinyl Isomer in Pharmaceutical Research and Development

The non-deuterated form, Doxylamine 4-Pyridinyl Isomer, is recognized as a significant impurity of the active pharmaceutical ingredient (API) Doxylamine, often designated as "Doxylamine Impurity A". pharmaffiliates.compharmaffiliates.comnih.gov Pharmaceutical regulatory bodies require that all impurities in an API above a certain threshold be identified, quantified, and monitored. Therefore, the availability of a pure, well-characterized reference standard of this impurity is essential for pharmaceutical quality control.

The Doxylamine 4-Pyridinyl Isomer reference standard is used in several critical applications:

Method Development: It is used to develop and validate analytical methods (typically HPLC) capable of separating and quantifying this specific impurity from the main Doxylamine API and other related substances. lgcstandards.com

Impurity Profiling: It allows for the accurate identification and tracking of Impurity A levels in different batches of the Doxylamine API and the final drug product, ensuring they remain within acceptable safety limits.

Stability Studies: It is used to monitor the formation of this isomer during stability testing of the drug substance and product under various stress conditions (e.g., heat, light, humidity).

By providing a certified reference material, researchers and quality control analysts can ensure the accuracy and consistency of their measurements, which is fundamental to guaranteeing the purity, safety, and efficacy of the final pharmaceutical product. lgcstandards.comtheclinivex.com

Investigation of Metabolic Fate and Isotope Effects Using Doxylamine 4 Pyridinyl Isomer D5 in Pre Clinical Models

Application of DPI-d5 in In Vitro Metabolic Stability Studies

In vitro assays are fundamental to early-stage drug discovery, offering a controlled environment to assess a compound's susceptibility to metabolic enzymes, primarily found in the liver.

Liver microsomes and hepatocytes are the two most common in vitro systems used to predict in vivo metabolic clearance. nih.gov Microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs), while hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes. mttlab.eu

In a typical experiment, DPI-d5 is incubated with either liver microsomes (from species such as rats, monkeys, or humans) or cryopreserved hepatocytes. mttlab.eu The reaction is initiated by adding cofactors like NADPH for Phase I reactions or UDPGA for glucuronidation (a Phase II reaction). mttlab.eu Samples are taken at various time points, and the concentration of the remaining parent compound (DPI-d5) is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of DPI-d5 provides an estimate of its intrinsic clearance. By comparing the stability of DPI-d5 with its non-deuterated counterpart, researchers can begin to assess the potential impact of deuteration on metabolic rate.

Table 1: Hypothetical In Vitro Metabolic Stability of DPI-d5 in Rat Liver Microsomes

| Time (minutes) | % DPI-d5 Remaining (Mean ± SD) |

| 0 | 100 |

| 5 | 85.2 ± 4.1 |

| 15 | 60.7 ± 3.5 |

| 30 | 35.1 ± 2.8 |

| 60 | 12.5 ± 1.9 |

| This interactive table illustrates the time-dependent depletion of DPI-d5 in a standard microsomal stability assay. The data represents the mean percentage of the initial compound remaining at each time point. |

The key advantage of using DPI-d5 is its utility in metabolite identification. Since the deuterium (B1214612) atoms add 5 mass units to the molecule, metabolites derived from DPI-d5 will be 5 Daltons heavier than the corresponding metabolites of the non-deuterated isomer. This mass shift allows for the unambiguous identification of metabolites using LC-MS/MS, even in complex biological matrices.

Studies on doxylamine (B195884) have identified several metabolic pathways, including N-demethylation to form desmethyldoxylamine and didesmethyldoxylamine, N-oxidation to form doxylamine N-oxide, and ring hydroxylation. nih.govnih.gov Following incubation of DPI-d5 with hepatocytes, researchers would search for the deuterated versions of these known metabolites. The presence of a deuterated desmethyl metabolite, for instance, would confirm that the N-demethylation pathway is active for this isomer. This "metabolic shunting" can sometimes occur, where blocking one metabolic site with deuterium can increase metabolism at other sites. juniperpublishers.com

Table 2: Potential Deuterated Metabolites of DPI-d5 Identified in Hepatocyte Incubations

| Parent Compound | Potential Metabolite | Metabolic Pathway |

| DPI-d5 | Desmethyl-DPI-d5 | N-Demethylation |

| DPI-d5 | Didesmethyl-DPI-d5 | N-Demethylation |

| DPI-d5 | DPI-d5 N-oxide | N-Oxidation |

| DPI-d5 | Hydroxy-DPI-d5 | Ring Hydroxylation |

| DPI-d5 | DPI-d5 O-glucuronide | Glucuronidation |

| This interactive table lists the expected metabolites of DPI-d5 based on the known metabolic pathways of doxylamine. The "-d5" suffix indicates the retention of the deuterium label. |

Pharmacokinetic Research in Animal Models utilizing Deuterated Doxylamine Analogs

Following in vitro assessment, deuterated compounds like DPI-d5 are used in animal models to understand whole-body pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).

To determine the in vivo metabolic fate, DPI-d5 is administered to pre-clinical species such as Fischer 344 rats or rhesus monkeys, which have been used extensively in doxylamine research. nih.govnih.gov After administration, biological samples like plasma, urine, and feces are collected over time. Analysis of these samples by LC-MS/MS allows for the identification and quantification of both the parent drug (DPI-d5) and its metabolites.

Table 3: Hypothetical Cumulative Excretion of DPI-d5 and its Metabolites in Rats (% of Administered Dose)

| Species | Route | Unchanged DPI-d5 | Deuterated N-demethylated Metabolites | Deuterated Glucuronides | Other Deuterated Metabolites |

| Rat (Male) | Urine | 5.5% | 15.2% | 25.8% | 3.5% |

| Rat (Male) | Feces | 10.1% | 12.9% | 20.4% | 6.6% |

| This interactive table provides a hypothetical example of the excretion profile of DPI-d5 in rats, mirroring findings from studies with radiolabeled doxylamine which show extensive metabolism and excretion via both urine and feces. nih.govresearchgate.net |

A primary reason for using deuterated compounds is to investigate the deuterium kinetic isotope effect (KIE). juniperpublishers.comchem-station.com The bond between carbon and deuterium (C-D) is stronger and broken more slowly by enzymes than the corresponding carbon-hydrogen (C-H) bond. nih.gov If the deuterated position on DPI-d5 is a site of major metabolism (e.g., a site of hydroxylation), the rate of metabolism at that position can be significantly reduced.

Table 4: Comparative Pharmacokinetic Parameters of Doxylamine 4-Pyridinyl Isomer and DPI-d5 in Monkeys (Hypothetical Data)

| Compound | Clearance (CL) (mL/min/kg) | Half-life (t½) (hours) | Area Under the Curve (AUC) (ng·h/mL) |

| Non-deuterated Isomer | 25.6 | 2.8 | 1500 |

| DPI-d5 | 15.1 | 4.7 | 2550 |

| This interactive table illustrates a potential deuterium isotope effect, where the deuterated compound (DPI-d5) exhibits lower clearance, a longer half-life, and higher overall exposure (AUC) compared to its non-deuterated version. juniperpublishers.comnih.gov |

Mechanistic Studies of Enzyme-Mediated Transformations using Deuterium Labeling

Beyond defining metabolic pathways, site-specific deuterium labeling is a powerful technique for probing the mechanisms of enzyme-catalyzed reactions. researchgate.netnih.gov The magnitude of the KIE can provide insights into the transition state of a reaction and help identify the rate-limiting step.

For example, if the metabolism of the 4-pyridinyl ring of doxylamine is suspected to proceed via an initial hydroxylation event catalyzed by a specific CYP enzyme, the use of DPI-d5 can help confirm this hypothesis. A significant slowing of the formation of the hydroxylated metabolite from DPI-d5 compared to the non-deuterated isomer would provide strong evidence that the C-H (or C-D) bond cleavage is the rate-determining step in the enzymatic reaction. These mechanistic studies are critical for building predictive models of drug metabolism and for understanding the species differences observed in pre-clinical studies. nih.gov

Elucidation of Cytochrome P450 (CYP) Mediated Metabolism

The primary route of hepatic metabolism for doxylamine involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. wikipedia.org In humans, these enzymes are responsible for converting lipophilic drug molecules into more water-soluble compounds that can be readily excreted. nih.gov Key metabolic pathways for doxylamine include N-demethylation to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine, as well as ring hydroxylation. nih.gov

Specific CYP isozymes have been identified as major contributors to doxylamine metabolism. Studies using human liver microsomes and recombinant P450 enzymes have shown that CYP2D6 exhibits the highest affinity for doxylamine's N-demethylation, with CYP1A2, CYP2C9, and CYP2C19 also playing a role, particularly at higher concentrations. wikipedia.orgnih.gov

The use of Doxylamine 4-pyridinyl isomer-d5 is instrumental in dissecting these pathways. The deuterium atoms on the pyridinyl ring can induce a kinetic isotope effect (KIE) if oxidation occurs at or near this position. A significant KIE, observed as a slower rate of metabolism compared to the non-deuterated counterpart, would provide strong evidence that the pyridinyl ring is a site of CYP-mediated oxidation. This allows researchers to pinpoint specific metabolic soft spots on the molecule and to better understand the reaction mechanisms of the involved CYP enzymes. researchgate.net Furthermore, DPI-d5 can serve as a stable-isotope labeled internal standard for LC-MS analysis, enabling accurate quantification of the metabolites of the 4-pyridinyl isomer impurity formed by various CYP enzymes.

| CYP Isozyme | Role in Doxylamine Metabolism | Affinity |

|---|---|---|

| CYP2D6 | Major enzyme for N-demethylation | High |

| CYP1A2 | Contributes to N-demethylation | Low |

| CYP2C9 | Contributes to N-demethylation | Low |

| CYP2C19 | Contributes to N-demethylation | Low |

Investigation of Non-CYP Metabolic Pathways through Deuterium Tracers

While CYP-mediated oxidation is a major metabolic route, doxylamine also undergoes significant non-CYP biotransformation, primarily through Phase II conjugation reactions. nih.gov The most prominent of these is glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the parent drug or its Phase I metabolites. xenotech.com This process significantly increases water solubility and facilitates excretion. Identified conjugated metabolites include doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. nih.gov Another non-CYP pathway involves the formation of doxylamine N-oxide. nih.gov

Deuterium-labeled tracers like DPI-d5 are invaluable for studying these non-CYP pathways. As a stable isotope tracer, DPI-d5 allows for the unambiguous tracking of the 4-pyridinyl isomer's metabolic fate. nih.govescholarship.org When administered in preclinical models, the deuterated compound and its metabolites can be clearly distinguished from their endogenous, non-labeled counterparts by mass spectrometry. This enables researchers to trace the flux of the isomer through pathways like glucuronidation and N-oxidation, and to accurately quantify the formation of specific conjugates and oxides in urine and feces, providing a complete picture of the compound's disposition.

| Metabolite | Metabolic Pathway | Type |

|---|---|---|

| N-desmethyldoxylamine | N-demethylation | Phase I (CYP) |

| N,N-didesmethyldoxylamine | N-demethylation | Phase I (CYP) |

| Doxylamine N-oxide | N-oxidation | Phase I (Non-CYP/FMO) |

| Ring-hydroxylated doxylamine | Hydroxylation | Phase I (CYP) |

| Doxylamine O-glucuronide | Glucuronidation | Phase II (UGT) |

| N-desmethyldoxylamine O-glucuronide | Glucuronidation | Phase II (UGT) |

Role of DPI-d5 in Understanding Stereoselective Metabolism of Doxylamine Enantiomers in Research

Doxylamine is a chiral drug, administered as a racemic mixture of two enantiomers: R-(+)-doxylamine and S-(−)-doxylamine. It is well-established that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties due to stereoselective interactions with enzymes and receptors. nih.gov Research has shown that the antihistaminic activity of doxylamine resides primarily in the R-(+)-enantiomer, which demonstrates significantly higher potency than the S-(−)-enantiomer or the racemic mixture. jopcr.com

This difference in activity underscores the importance of studying the stereoselective metabolism of doxylamine. Metabolizing enzymes often show a preference for one enantiomer over the other, leading to different rates of clearance and potentially different metabolite profiles. nih.gov To investigate these differences, robust analytical methods capable of separating and quantifying individual enantiomers and their metabolites in biological samples are required. researchgate.net

In this context, this compound serves as a critical analytical tool. Although it is an analogue of an achiral impurity, its utility lies in its function as an ideal internal standard for bioanalytical assays. In liquid chromatography-mass spectrometry (LC-MS) methods developed to study the stereoselective metabolism of doxylamine, DPI-d5 can be added to preclinical samples (e.g., plasma, liver microsomes). Because it has nearly identical chemical and physical properties to the non-labeled isomer, it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the five deuterium atoms allows it to be easily distinguished by the mass spectrometer. This enables precise and accurate quantification of the R- and S-doxylamine enantiomers, helping researchers to elucidate differences in their metabolic rates and pathways.

| Property | R-(+)-Doxylamine | S-(−)-Doxylamine | Racemic Doxylamine |

|---|---|---|---|

| Antihistaminic Activity | Highest (e.g., 95.83% inhibition) | Lower (e.g., 87.5% inhibition) | Intermediate (e.g., 91.66% inhibition) |

| Metabolic Clearance | Can differ due to stereoselective enzyme activity nih.gov | Represents combined clearance of both enantiomers | |

| Therapeutic Potential | Considered the more active enantiomer for development as a monotherapy jopcr.com | Less active | Standard form in current use |

Computational Chemistry and Molecular Modeling of Doxylamine 4 Pyridinyl Isomer D5

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. science.govescholarship.org For DPI-d5, these calculations provide a detailed picture of its three-dimensional structure, electron distribution, and how these factors influence its behavior.

Conformational Analysis and Energy Minimization of DPI-d5

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Doxylamine (B195884) and its isomers are flexible molecules with several rotatable bonds, allowing them to adopt numerous conformations. researchgate.net A critical first step in computational analysis is to identify the most stable conformations, which are the ones the molecule is most likely to adopt.

Conformational analysis of DPI-d5 would be performed by systematically rotating the single bonds, particularly around the ether linkage and the bond connecting the phenyl and pyridinyl rings. For each generated conformation, quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to calculate the potential energy. science.gov The goal is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformation, as well as other low-energy conformers that might be biologically relevant.

The crystal structure of doxylamine hydrogen succinate (B1194679) reveals that even in the solid state, two different conformations of the doxylamine cation can exist. researchgate.net This underscores the importance of a thorough conformational search in the gas phase and in solution to understand its dynamic nature. The introduction of deuterium (B1214612) atoms in the 4-pyridinyl ring is not expected to significantly alter the preferred conformations compared to the non-deuterated parent compound due to the negligible difference in steric bulk. However, subtle changes in vibrational energies could slightly influence the relative populations of different conformers.

Table 1: Hypothetical Relative Energies of DPI-d5 Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -70.1° | 1.30 |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Signatures of Deuterated Isomers

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. science.gov These predictions are invaluable for identifying and characterizing deuterated isomers like DPI-d5.

The substitution of hydrogen with deuterium leads to characteristic changes in the vibrational frequencies of the C-D bonds compared to the C-H bonds. These changes can be precisely calculated and are most prominent in the IR spectrum. The C-D stretching vibrations appear at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). Similarly, C-D bending vibrations are also shifted to lower wavenumbers. These predictable shifts provide a clear spectroscopic fingerprint for the deuterated compound.

For DPI-d5, with five deuterium atoms on the 4-pyridinyl ring, the IR spectrum would show a distinct set of absorption bands corresponding to the C-D vibrations, confirming the location and extent of deuteration. While experimental UV-Vis spectra of doxylamine have been reported, with an absorption maximum around 260 nm, the effect of deuteration on the electronic transitions is generally minimal. srce.hramazonaws.comamazonaws.com

Table 2: Predicted Vibrational Frequency Shifts in DPI-d5

| Vibrational Mode | Non-deuterated (cm⁻¹) | DPI-d5 (cm⁻¹) |

| Pyridinyl C-H Stretch | ~3050 | ~2250 |

| Pyridinyl C-H Bend | ~1450 | ~1050 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow us to observe its behavior over time. nih.govdovepress.comyoutube.com This is particularly useful for studying how DPI-d5 interacts with its biological targets, such as the histamine (B1213489) H1 receptor, and with its surrounding environment, like water molecules or lipid membranes. drugbank.com

MD simulations treat the molecule as a collection of atoms connected by springs, and Newton's laws of motion are used to simulate their movements. dovepress.com By placing DPI-d5 in a simulated biological environment (e.g., a protein embedded in a lipid bilayer with water), we can observe how it binds to the receptor, the stability of the binding pose, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are crucial for its activity. plos.org

Theoretical Studies of Isotope Effects on Reaction Kinetics and Enzyme Binding

The replacement of hydrogen with deuterium can have a significant impact on the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This is particularly relevant for drug metabolism, which involves enzyme-catalyzed reactions.

Theoretical studies can be employed to predict the magnitude of the KIE for the metabolic reactions of DPI-d5. This involves calculating the vibrational frequencies of the reactant and the transition state for the bond-breaking step. The difference in zero-point vibrational energy between a C-H and a C-D bond is the primary origin of the primary KIE. If a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium will slow down the reaction rate.

For DPI-d5, deuteration of the 4-pyridinyl ring may protect it from certain metabolic transformations, such as oxidation by cytochrome P450 enzymes. wikipedia.org Computational models can be used to simulate the interaction of DPI-d5 with the active site of these enzymes and to calculate the activation energies for potential metabolic reactions. nih.gov These calculations can help to predict whether deuteration at this specific position will lead to a significant KIE and thus a more favorable pharmacokinetic profile.

In Silico Prediction of Metabolic Soft Spots and Deuterium Impact on Metabolism

In silico tools for metabolism prediction have become increasingly sophisticated, allowing for the identification of likely sites of metabolism, often referred to as "metabolic soft spots." nih.govnih.govfrontiersin.org These tools typically use a combination of rule-based systems and machine learning models trained on large datasets of known metabolic transformations.

For doxylamine, known metabolic pathways include N-demethylation and N-oxidation. wikipedia.org By inputting the structure of doxylamine into these prediction programs, one can generate a ranked list of potential sites of metabolism. The same can be done for DPI-d5.

The key advantage of this approach is the ability to predict how deuteration will alter the metabolic profile. If a metabolic soft spot on the 4-pyridinyl ring is identified for the non-deuterated compound, the in silico models would predict a decreased likelihood of metabolism at that site for DPI-d5 due to the anticipated KIE. This can lead to a phenomenon known as "metabolic switching," where the metabolic burden shifts to other, non-deuterated positions on the molecule. nih.gov Computational tools can help to anticipate and visualize these potential new metabolic pathways.

Table 3: Hypothetical In Silico Metabolic Soft Spot Prediction for Doxylamine and DPI-d5

| Position | Doxylamine (Likelihood of Metabolism) | DPI-d5 (Likelihood of Metabolism) |

| N-demethylation | High | High |

| Pyridinyl-4 position | Moderate | Low |

| Phenyl ring | Low | Low |

This table presents hypothetical data for illustrative purposes.

Q & A

Basic Research Questions

Q. What characterization methods are essential for confirming the structural integrity and isotopic purity of Doxylamine 4-pyridinyl isomer-d5?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Isotopic purity is validated using mass spectrometry to ensure ≥98% deuterium incorporation at specified positions. Chromatographic methods (e.g., HPLC with UV/Vis or MS detection) are employed to separate and quantify the deuterated isomer from non-deuterated analogs. Regulatory-grade characterization data, as referenced in analytical standards (e.g., TRC D562022), should include batch-specific certificates of analysis .

Q. How is this compound typically utilized as an internal standard in quantitative analytical methods?

- Methodological Answer: The deuterated isomer serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays to correct for matrix effects and ionization variability. Researchers should spike known concentrations into samples prior to extraction, ensuring isotopic equivalence in retention time and ionization efficiency. Method validation must include linearity (1–100 ng/mL), precision (CV <15%), and recovery studies (80–120%) per ICH guidelines .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodological Answer: The compound’s solubility in water, ethanol, and chloroform (similar to doxylamine succinate) dictates solvent selection for stock solutions . Stability studies under varying pH (2–9), temperature (4°C to 40°C), and light exposure should precede long-term storage recommendations. Degradation products (e.g., N-oxide derivatives) require monitoring via stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from its structural analogs in complex matrices?

- Methodological Answer: Use reversed-phase HPLC with a C18 column (2.6 µm, 100 Å) and a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Adjust column temperature (30–40°C) to enhance resolution. For co-elution challenges, employ tandem mass spectrometry (MRM transitions) or deuterium-specific detection to distinguish isotopic peaks. Method robustness should be verified via inter-laboratory reproducibility testing .

Q. What experimental approaches are recommended to investigate the potential formation of nitrosamine derivatives in this compound under varying storage conditions?

- Methodological Answer: Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) and analyze samples using LC-HRMS for nitrosamine detection (e.g., m/z transitions specific to N-nitroso-N-desmethyl doxylamine). Quantify impurities against reference standards (e.g., TRC D562015) and correlate degradation kinetics with Arrhenius modeling to predict shelf-life .

Q. In biodegradation studies, how can researchers determine the appropriate kinetic model (zero-, first-, or second-order) for this compound removal in aquatic systems?

- Methodological Answer: Fit experimental data (e.g., concentration vs. time) to kinetic models using regression analysis. Compare coefficients of determination (R²): zero-order (0.87–0.99 in microalgae systems), first-order (0.86–0.99), or second-order (0.94–0.95) as observed in analogous doxylamine studies . Calculate rate constants (k) and half-lives (T1/2) to assess environmental persistence. For example, T1/2 values of 5.56–34.15 days were reported under varying bioremediation conditions .

Q. What strategies mitigate matrix interference when quantifying this compound in biological samples?

- Methodological Answer: Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the analyte from plasma or urine. Validate selectivity by spiking interferents (e.g., metabolites, co-administered drugs). Use matrix-matched calibration curves and SIL-IS normalization to minimize ion suppression/enhancement in MS detection .

Q. How do structural modifications (e.g., 4-pyridinyl isomerism) influence the receptor-binding affinity of deuterated doxylamine analogs?

- Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) using histamine H1 receptor crystal structures (PDB ID: 6DZR). Compare binding energies (ΔG) of the deuterated isomer with non-deuterated counterparts. Validate findings via competitive radioligand assays using [<sup>3</sup>H]-pyrilamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.